4-{2-[(4-Methoxybenzyl)sulfanyl]-6-methylpyrimidin-4-yl}morpholine
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Overview
Description
4-(2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-6-METHYLPYRIMIDIN-4-YL)MORPHOLINE is a complex organic compound that features a morpholine ring attached to a pyrimidine core, which is further substituted with a methoxyphenylmethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-6-METHYLPYRIMIDIN-4-YL)MORPHOLINE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Methoxyphenylmethylsulfanyl Group: This step involves the nucleophilic substitution of a halogenated pyrimidine with a methoxyphenylmethylthiol in the presence of a base.
Attachment of the Morpholine Ring: The final step is the nucleophilic substitution of the remaining halogen on the pyrimidine ring with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-6-METHYLPYRIMIDIN-4-YL)MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The methoxyphenylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
4-(2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-6-METHYLPYRIMIDIN-4-YL)MORPHOLINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-6-METHYLPYRIMIDIN-4-YL)MORPHOLINE involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenylmethylsulfanyl group can form specific interactions with active sites, while the pyrimidine core can engage in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: This compound shares the methoxyphenyl group but lacks the pyrimidine and morpholine components.
Uniqueness
4-(2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-6-METHYLPYRIMIDIN-4-YL)MORPHOLINE is unique due to its combination of a morpholine ring, a pyrimidine core, and a methoxyphenylmethylsulfanyl group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H21N3O2S |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
4-[2-[(4-methoxyphenyl)methylsulfanyl]-6-methylpyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C17H21N3O2S/c1-13-11-16(20-7-9-22-10-8-20)19-17(18-13)23-12-14-3-5-15(21-2)6-4-14/h3-6,11H,7-10,12H2,1-2H3 |
InChI Key |
JGOCCUCVMLMEKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(C=C2)OC)N3CCOCC3 |
Origin of Product |
United States |
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